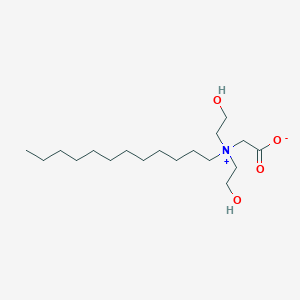
1-Dodecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, inner salt, commonly known as DMGH, is a quaternary ammonium compound. DMGH has been synthesized by various methods and has found applications in scientific research.
Wirkmechanismus
The mechanism of action of DMGH is not well understood. However, it is believed that DMGH interacts with the surface of nanoparticles, forming a protective layer that prevents aggregation and stabilizes the nanoparticles.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of DMGH. However, it has been reported that DMGH is non-toxic and biocompatible, making it suitable for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
DMGH has several advantages for lab experiments. It is easy to synthesize and has been shown to be effective in stabilizing nanoparticles. DMGH is also non-toxic and biocompatible, making it suitable for biomedical applications. However, DMGH has some limitations, including its limited solubility in water and its potential to interact with other molecules in the sample.
Zukünftige Richtungen
There are several future directions for the use of DMGH in scientific research. One area of interest is the use of DMGH in the synthesis of other types of nanoparticles, such as magnetic nanoparticles and quantum dots. Another area of interest is the use of DMGH in drug delivery systems, where it could be used to stabilize and deliver drugs to specific targets in the body. Additionally, further research is needed to understand the mechanism of action of DMGH and its potential interactions with other molecules.
Conclusion:
In conclusion, DMGH is a quaternary ammonium compound that has found applications in scientific research, particularly in the field of nanotechnology. DMGH is easy to synthesize and has been shown to be effective in stabilizing nanoparticles. DMGH is also non-toxic and biocompatible, making it suitable for biomedical applications. There are several future directions for the use of DMGH in scientific research, including the synthesis of other types of nanoparticles and the development of drug delivery systems.
Synthesemethoden
DMGH has been synthesized by various methods, including the reaction of 1-dodecanamine with ethylene oxide and chloroacetic acid, as well as the reaction of 1-dodecanamine with sodium hydroxide and chloroacetic acid. The synthesis of DMGH involves the quaternization of the amine group with the carboxymethyl and hydroxyethyl groups.
Wissenschaftliche Forschungsanwendungen
DMGH has found applications in scientific research, particularly in the field of nanotechnology. DMGH has been used as a surfactant in the synthesis of gold nanoparticles and as a stabilizing agent in the synthesis of silver nanoparticles. DMGH has also been used as a capping agent in the synthesis of cadmium sulfide nanoparticles.
Eigenschaften
CAS-Nummer |
10471-50-8 |
|---|---|
Produktname |
1-Dodecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, inner salt |
Molekularformel |
C18H37NO4 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
2-[dodecyl-bis(2-hydroxyethyl)azaniumyl]acetate |
InChI |
InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19(13-15-20,14-16-21)17-18(22)23/h20-21H,2-17H2,1H3 |
InChI-Schlüssel |
WAVWYAPTRAYBDH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[N+](CCO)(CCO)CC(=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCC[N+](CCO)(CCO)CC(=O)[O-] |
Andere CAS-Nummern |
10471-50-8 |
Synonyme |
1-Dodecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, inner salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



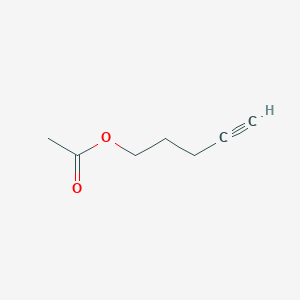
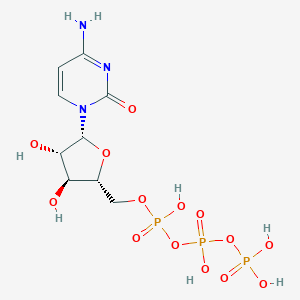
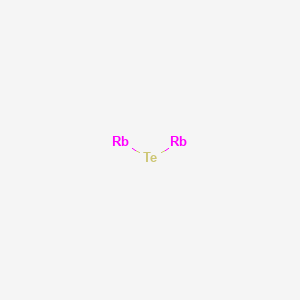

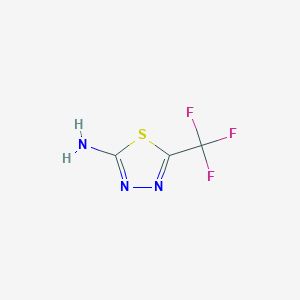
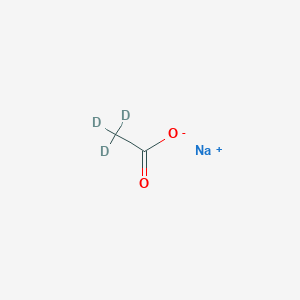
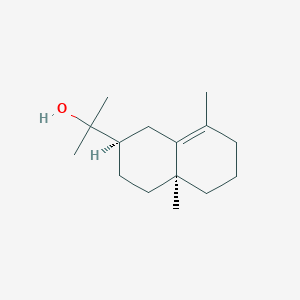
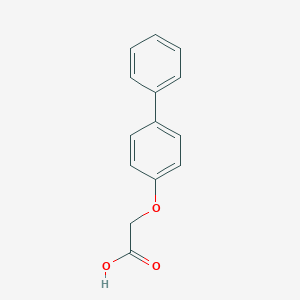
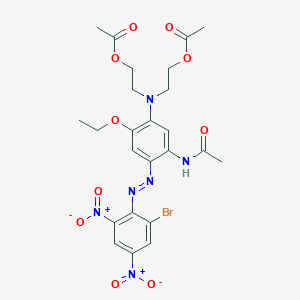
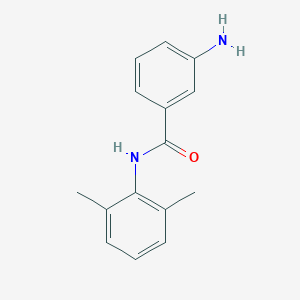
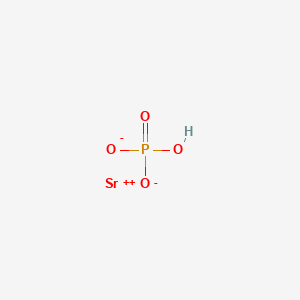
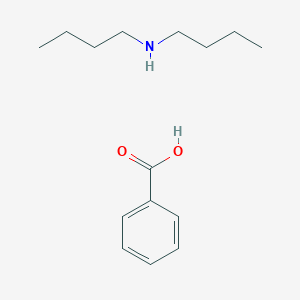
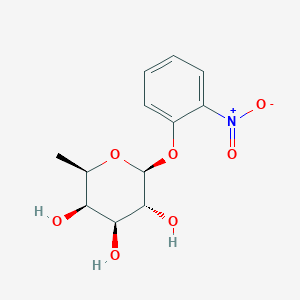
![Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B83281.png)